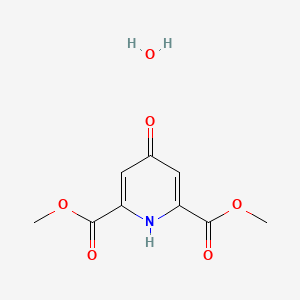![molecular formula C22H34O6 B3030082 3'-Methoxy-[6]-Gingerdiol 3,5-diacetate CAS No. 863780-90-9](/img/structure/B3030082.png)
3'-Methoxy-[6]-Gingerdiol 3,5-diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methoxy-6-Gingerdiol 3,5-diacetate is a derivative of gingerol, a bioactive compound found in ginger. This compound is characterized by the presence of methoxy and diacetate groups, which modify its chemical properties and potential biological activities. It is of interest in various fields of research due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-6-Gingerdiol 3,5-diacetate typically involves the acetylation of 3’-Methoxy-6-Gingerdiol. The process can be carried out using acetic anhydride and a base such as pyridine. The reaction is usually performed under reflux conditions to ensure complete acetylation. The general reaction scheme is as follows:
Starting Material: 3’-Methoxy--Gingerdiol
Reagents: Acetic anhydride, pyridine
Conditions: Reflux under nitrogen atmosphere for 1 hour
Industrial Production Methods
In an industrial setting, the production of 3’-Methoxy-6-Gingerdiol 3,5-diacetate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3’-Methoxy-6-Gingerdiol 3,5-diacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The diacetate groups can be reduced to yield the parent diol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetyl groups.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of 3’-Methoxy--Gingerdiol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3’-Methoxy-6
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The biological effects of 3’-Methoxy-6-Gingerdiol 3,5-diacetate are believed to be mediated through its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. It may also inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 3’-Methoxy-6-Gingerdiol : The parent compound without acetylation.
- 6-Gingerol : The non-methoxylated form of the compound.
- 6-Shogaol : A dehydrated form of gingerol with different biological activities.
Uniqueness
3’-Methoxy-6-Gingerdiol 3,5-diacetate is unique due to the presence of both methoxy and diacetate groups, which enhance its stability and modify its biological activity. These modifications can potentially improve its therapeutic efficacy and broaden its range of applications compared to its parent compounds.
Propiedades
Número CAS |
863780-90-9 |
|---|---|
Fórmula molecular |
C22H34O6 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
[(3R,5S)-3-acetyloxy-1-(3,4-dimethoxyphenyl)decan-5-yl] acetate |
InChI |
InChI=1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3/t19-,20+/m0/s1 |
Clave InChI |
QCJKXQWAFFZFLJ-VQTJNVASSA-N |
SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C |
SMILES isomérico |
CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C |
SMILES canónico |
CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)
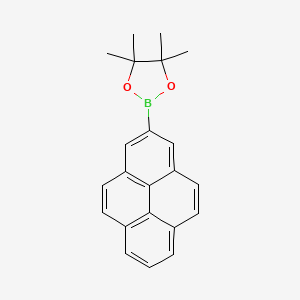
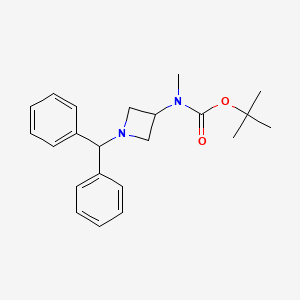

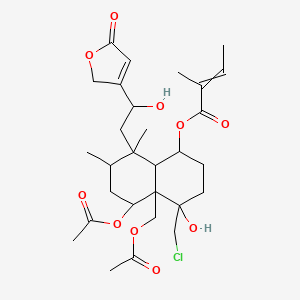

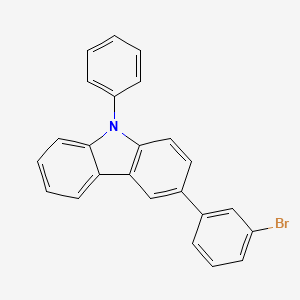
![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)
